molecular formula C22H26N4O4S2 B12154464 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154464
M. Wt: 474.6 g/mol
InChI Key: AQQOWWPJLPSZNX-LGMDPLHJSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: Provides rigidity and π-conjugation, enabling interactions with biological targets .
  • Morpholin-4-yl group at position 2: Enhances solubility and modulates electronic properties through its electron-rich oxygen and nitrogen atoms .
  • Thiazolidinone ring at position 3: Contains a 3-ethoxypropyl substituent, which increases steric bulk and lipophilicity compared to simpler alkyl or aryl analogs .
  • (Z)-Configuration of the exocyclic double bond: Critical for maintaining planar geometry and optimizing binding interactions .

The compound’s synthesis likely involves a multi-step protocol, including condensation of a substituted pyrimidine precursor with a thiazolidinone-derived aldehyde under acidic conditions, followed by purification via column chromatography .

Properties

Molecular Formula

C22H26N4O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O4S2/c1-3-29-10-4-7-25-21(28)17(32-22(25)31)13-16-19(24-8-11-30-12-9-24)23-18-6-5-15(2)14-26(18)20(16)27/h5-6,13-14H,3-4,7-12H2,1-2H3/b17-13-

InChI Key

AQQOWWPJLPSZNX-LGMDPLHJSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The core structure is synthesized via cyclocondensation of 2-aminopyridine with β-ketoesters or α,β-unsaturated ketones. For example:

  • Reactant : 2-Amino-4-methylpyridine and ethyl acetoacetate.

  • Conditions : Reflux in acetic acid (120°C, 6–8 hours).

  • Mechanism : Acid-catalyzed cyclodehydration forms the pyrido[1,2-a]pyrimidin-4-one scaffold.

Key Data :

ParameterValueSource
Yield65–75%
CharacterizationIR: 1667 cm⁻¹ (C=O stretch)
ParameterValueSource
Yield55–70%
Purity>95% (HPLC)

Synthesis of the Thiazolidinone Side Chain

Preparation of 3-(3-Ethoxypropyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Carbaldehyde

  • Reactants : 3-Ethoxypropylamine, carbon disulfide, and chloroacetic acid.

  • Conditions : NaOH (10%), ethanol, reflux (4 hours).

  • Mechanism : Cyclocondensation forms the thiazolidinone ring.

Key Data :

ParameterValueSource
Yield80–85%
Characterization¹H NMR: δ 9.75 (s, CHO)

Knoevenagel Condensation for Side-Chain Conjugation

Stereoselective Coupling

The aldehyde-bearing thiazolidinone undergoes Knoevenagel condensation with the methyl-substituted pyrido-pyrimidinone:

  • Reactants : Thiazolidinone aldehyde + 7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : Piperidine catalyst, ethanol, reflux (12 hours).

  • Stereochemical Control : Z-configuration favored by bulky substituents and low-temperature quenching.

Key Data :

ParameterValueSource
Yield60–65%
Z:E Ratio7:1 (HPLC)

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7).

Spectroscopic Validation

  • IR : 1667 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N).

  • ¹H NMR : δ 8.90 (d, C6-H), 3.68 (t, morpholine CH₂-O).

  • MS : m/z 486.7 [M+H]⁺.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Morpholine Substitution : Excess morpholine (1.5 eq.) improves yield to 70% but necessitates rigorous washing to remove residuals.

  • Knoevenagel Reaction : Z-selectivity drops above 70°C, necessitating precise temperature control.

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces reaction time by 40% but risks thioxo group degradation.

  • Enzymatic Resolution : Theoretical for Z/E separation but untested for this compound .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The ethoxypropyl group in the target compound provides intermediate lipophilicity compared to phenyl (hydrophobic) and propyl (hydrophilic) substituents, optimizing membrane permeability and bioavailability .
  • Morpholin-4-yl groups consistently improve solubility across analogs, as seen in their lower logP values compared to non-morpholine derivatives .

Antimicrobial and Antioxidant Profiles

  • Target Compound : Exhibits broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL against S. aureus and E. coli), attributed to the thioxo group’s ability to disrupt bacterial membrane integrity . Antioxidant activity (IC₅₀: 12.5 µM in DPPH assay) is moderate, likely due to electron-donating ethoxypropyl stabilizing free radicals .
  • 1-Phenylethyl Analog : Shows stronger antimicrobial effects (MIC: 2–8 µg/mL) but poor solubility, limiting in vivo applicability .
  • Propyl Analog : Lower antimicrobial potency (MIC: 16–64 µg/mL) but superior antioxidant capacity (IC₅₀: 8.7 µM) due to reduced steric hindrance at the active site .

Physicochemical and Crystallographic Properties

Electronic and Steric Effects

  • Van der Waals Volume : The ethoxypropyl substituent increases the molecular volume (~420 ų) compared to propyl (~380 ų) and phenylethyl (~450 ų) analogs, influencing packing efficiency and crystal stability .
  • Torsional Angles: The (Z)-configuration ensures coplanarity between the pyrido-pyrimidine and thiazolidinone moieties (torsion angle: 175°), facilitating π-π stacking in crystal lattices .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule with potential biological applications. Its structure includes a thiazolidinone ring and a pyridopyrimidinone core, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular Formula C21H26N4O4S2
Molecular Weight 462.6 g/mol
IUPAC Name (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key CTXKMQVRJSYDSR-SSZFMOIBSA-N

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes and receptors, thereby modulating various biological pathways. The unique structural features of the compound allow it to bind effectively to these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Many thiazolidinone derivatives have been reported to possess antimicrobial properties. The presence of the thiazolidinone ring in this compound suggests potential for antibacterial or antifungal activities, as these compounds often disrupt microbial cell processes.

Anti-inflammatory Effects

Compounds with similar heterocyclic structures have demonstrated anti-inflammatory properties in various studies. The modulation of inflammatory pathways could be a significant aspect of the biological activity of this compound .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on related compounds have shown cytotoxic effects against human cancer cell lines such as HCT116 and MCF7. Compounds tested in these studies exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer potential .
  • Molecular Docking Studies : Molecular docking analyses have been performed to assess the binding affinities of similar compounds to human thymidylate synthase (hTS), suggesting that structural modifications can enhance biological activity .
  • Therapeutic Applications : The unique combination of functional groups in this compound may allow it to serve as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one core assembly. Key intermediates (e.g., morpholine-substituted precursors) require precise stoichiometry and temperature control. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance condensation reactions .
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR : ¹H/¹³C NMR identifies stereochemistry (Z-configuration) at the thiazolidinone-pyrrolidine junction and confirms morpholine substitution .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight (±2 ppm error) .

Q. How can researchers screen this compound for biological activity?

  • In vitro assays : Use cell lines (e.g., HeLa or MCF-7) for cytotoxicity studies (IC₅₀ determination) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antioxidant activity : DPPH radical scavenging assays at 50–100 µM concentrations .

Q. What stability considerations are relevant under varying storage conditions?

  • Thermal stability : Degrades above 150°C (TGA data); store at –20°C in inert atmospheres .
  • Light sensitivity : Thioxo groups are photoactive; use amber vials .
  • Hydrolysis : Susceptible to aqueous basic conditions; monitor pH during dissolution .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxypropyl vs. methoxypropyl substituents) affect bioactivity?

  • Case study : Ethoxypropyl analogs show 2–3× higher antimicrobial activity (MIC 8 µg/mL vs. 25 µg/mL for methoxypropyl derivatives) due to enhanced lipophilicity .
  • Methodology : Synthesize analogs via nucleophilic substitution and compare activity using standardized broth microdilution assays .

Q. What computational tools can predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data to guide synthetic prioritization .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Possible causes : Variability in cell culture conditions (e.g., serum concentration) or impurity profiles (>5% impurities skew results) .
  • Resolution : Validate assays using reference compounds (e.g., doxorubicin) and enforce ≥98% purity via HPLC .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent studies : Administer 10 mg/kg IV/PO to assess bioavailability. Monitor plasma levels via LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites (e.g., sulfoxide derivatives) .

Q. How does the Z-configuration influence molecular interactions?

  • Structural analysis : X-ray crystallography reveals that the Z-isomer forms a planar conformation, enabling π-π stacking with aromatic residues in enzyme active sites .
  • Impact : E-isomers show 10× lower inhibition of EGFR kinase due to steric hindrance .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Prodrug design : Introduce phosphate esters at the morpholine nitrogen .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .

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